molecular formula C19H16ClN3O2S B2701498 N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 1007551-61-2

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Cat. No.: B2701498
CAS No.: 1007551-61-2
M. Wt: 385.87
InChI Key: NLVQYFQUNZKGOC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 4-methylbenzamide moiety at position 2. The thieno-pyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities . Structural characterization of such compounds typically employs tools like SHELX for crystallographic refinement and Multiwfn for electronic property analysis .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-26(25)11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVQYFQUNZKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine or its derivatives.

    Introduction of the 3-chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with chlorinated aromatic compounds.

    Attachment of the 4-methylbenzamide Group: This step involves amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core structure with significant functional groups that contribute to its chemical reactivity. The synthesis typically involves multi-step organic reactions:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors using reagents like hydrazine.
  • Introduction of 3-Chlorophenyl Group : Achieved through electrophilic aromatic substitution.
  • Attachment of 4-Methylbenzamide Group : Involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production may optimize these routes to enhance yield and purity through continuous flow reactors and advanced purification techniques .

Medicinal Chemistry

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is under investigation for various therapeutic potentials:

  • Antiviral Activity : Studies have shown that derivatives exhibit significant antiviral properties against Hepatitis B virus (HBV), increasing A3G levels in HepG2 cells and reducing HBV replication. This suggests potential as an antiviral agent .
  • Antimicrobial Properties : Compounds structurally related to this target have demonstrated antibacterial activity against pathogenic strains with lower cytotoxicity compared to traditional antibiotics. This indicates a promising avenue for further exploration in antimicrobial applications .

Biochemistry

The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that affect metabolic pathways.
  • Receptor Binding : The compound could modulate cellular signaling pathways by binding to particular receptors.
  • DNA Interaction : It may influence gene expression and cellular functions by interacting with DNA .

Case Study 1: Antiviral Efficacy

In vitro studies using HepG2 cells demonstrated that derivatives similar to N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide significantly inhibited HBV replication. The mechanism was linked to the upregulation of A3G levels within the cells .

Case Study 2: Antimicrobial Screening

Compounds related to the target compound were screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains with selectivity indexes suggesting lower cytotoxicity compared to traditional antibiotics. This points toward the need for further investigation into the antimicrobial potential of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide .

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, which exhibit structural variations primarily in the aryl substituents and amide functionalities. Below is a detailed comparison with five analogous compounds, highlighting key structural and physicochemical differences:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Molecular Weight Key Features
Target Compound 3-chlorophenyl / 4-methylbenzamide C₁₉H₁₅ClN₃O₂S* ~393.87* Chlorine enhances stability; methyl improves lipophilicity.
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 4-fluorophenyl / adamantane-1-carboxamide C₂₂H₂₄FN₃O₂S 413.51 Bulky adamantane group may reduce solubility but increase target affinity.
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 3-chlorophenyl / 2-fluorobenzamide C₂₀H₁₅ClFN₃O₂S 423.87 Ortho-fluorine may induce steric hindrance or dipole interactions.
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-bromobenzamide 4-methylphenyl / 4-bromobenzamide C₂₀H₁₈BrN₃O₂S 452.39 Bromine increases molecular weight and polarizability.
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide 4-methoxyphenyl / cyclohexanecarboxamide C₁₉H₂₃N₃O₃S 373.50 Methoxy group enhances electron density; cyclohexane improves hydrophobicity.

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (Cl, F) : The 3-chlorophenyl group in the target compound and the 2-fluorobenzamide in may enhance metabolic stability and binding affinity through σ-hole interactions or halogen bonding .
  • Bulky Substituents (Adamantane, Cyclohexane) : The adamantane carboxamide in and cyclohexane carboxamide in likely reduce solubility but improve target selectivity due to steric constraints .

Impact on Physicochemical Properties: Lipophilicity: The 4-methyl group in the target compound increases lipophilicity compared to the methoxy group in , which may favor membrane permeability. Molecular Weight: Bromine substitution in elevates molecular weight (452.39 vs.

Biological Activity

N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole framework substituted with a 3-chlorophenyl group and a 4-methylbenzamide moiety. Its chemical formula is C17H15ClN2O2SC_{17}H_{15}ClN_{2}O_{2}S, with a molecular weight of approximately 344.83 g/mol.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Antiviral Activity : Compounds in the thieno[3,4-c]pyrazole class have shown potential antiviral effects. For instance, derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating viral RNA and DNA . This mechanism could be relevant for N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential use in treating conditions related to these targets .

Antiviral Studies

A study highlighted the antiviral properties of thieno[3,4-c]pyrazole derivatives against Hepatitis B virus (HBV). The derivatives were shown to significantly increase A3G levels in HepG2 cells, leading to reduced HBV replication. This suggests that N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide may possess similar antiviral properties .

Case Study 1: Antiviral Efficacy

In vitro studies using HepG2 cells demonstrated that derivatives similar to N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide significantly inhibited HBV replication. The mechanism was linked to the upregulation of A3G levels within the cells. This finding supports further exploration into the compound's potential as an antiviral agent against HBV.

Case Study 2: Antimicrobial Screening

Compounds structurally related to the target compound were screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains with selectivity indexes suggesting lower cytotoxicity compared to traditional antibiotics. This points toward the need for further investigation into the antimicrobial potential of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.

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